

CAS number and molecular weight of 2-(3-Methoxyphenyl)acetamide

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)acetamide

Cat. No.: B102801

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An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(3-Methoxyphenyl)acetamide**, a chemical intermediate with potential applications in pharmaceutical and agrochemical research. This document details its chemical identity, including its CAS number and molecular weight, and presents a plausible synthesis protocol adapted from established methods for related acetamide derivatives. Furthermore, this guide outlines detailed experimental protocols for the evaluation of its potential biological activities, specifically its antimicrobial, antioxidant, and anti-inflammatory properties, based on common assays for this class of compounds. While specific biological data for **2-(3-Methoxyphenyl)acetamide** is limited in public literature, this guide serves as a foundational resource for researchers looking to explore its therapeutic or industrial potential.

Chemical Identity and Properties

2-(3-Methoxyphenyl)acetamide, also known as N-(3-methoxyphenyl)acetamide, is an organic compound classified as an acetamide derivative. Its core structure consists of an acetamide

group linked to a methoxy-substituted phenyl ring. This compound serves as a valuable building block in organic synthesis.[1]

Property	Value	Reference
CAS Number	588-16-9	
Molecular Formula	C ₉ H ₁₁ NO ₂	
Molecular Weight	165.19 g/mol	
Appearance	White to Light yellow powder/crystal	
Purity	>98.0% (T)(HPLC)	
Melting Point	78.0 to 82.0 °C	
Synonyms	3-Acetamidoanisole, 3-Methoxyacetanilide	

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **2-(3-Methoxyphenyl)acetamide** is not readily available in peer-reviewed literature, a plausible method can be adapted from general procedures for the synthesis of N-arylacetamides. One common and effective method involves the acylation of the corresponding aniline.

Proposed Synthesis Protocol: Acetylation of 3-Methoxyaniline

This protocol is based on the well-established reaction of an amine with an acylating agent.

Materials:

- 3-Methoxyaniline
- Acetic anhydride
- Pyridine (catalyst)

- Dichloromethane (DCM) or other suitable aprotic solvent
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol
- Deionized water

Procedure:

- In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) in dichloromethane.
- Add a catalytic amount of pyridine to the solution.
- Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an ethanol/water mixture to yield **2-(3-Methoxyphenyl)acetamide** as a crystalline solid.

Characterization

The structure and purity of the synthesized **2-(3-Methoxyphenyl)acetamide** can be confirmed by various analytical techniques. Based on data for related compounds, the following characterizations are recommended:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-O stretches.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
- Melting Point Analysis: To determine the melting point of the purified product.

Potential Biological Activities and Experimental Protocols

Acetamide derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.^{[2][3][4]} The following sections provide detailed protocols for evaluating these potential activities for **2-(3-Methoxyphenyl)acetamide**.

Antimicrobial Activity

3.1.1. Agar Well Diffusion Assay

This method is a standard preliminary test for assessing antimicrobial activity.^{[5][6]}

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*)
- Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

- Sterile petri dishes
- Sterile cork borer
- Stock solution of **2-(3-Methoxyphenyl)acetamide** in a suitable solvent (e.g., DMSO)
- Positive control (e.g., a standard antibiotic or antifungal agent)
- Negative control (solvent)

Procedure:

- Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.
- Once the agar has solidified, inoculate the surface with the test microorganism.
- Create wells in the agar using a sterile cork borer.
- Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
- Measure the diameter of the zone of inhibition around each well.

Antioxidant Activity

3.2.1. DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.[\[7\]](#)[\[8\]](#)

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
- Stock solution of **2-(3-Methoxyphenyl)acetamide** in a suitable solvent

- Positive control (e.g., ascorbic acid or Trolox)
- Methanol (or other suitable solvent)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound and the positive control.
- In a 96-well plate, add a specific volume of each dilution to the wells.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity and determine the IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity

3.3.1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This cell-based assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.^[9]

Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Cell culture medium and supplements
- Lipopolysaccharide (LPS)
- Griess reagent

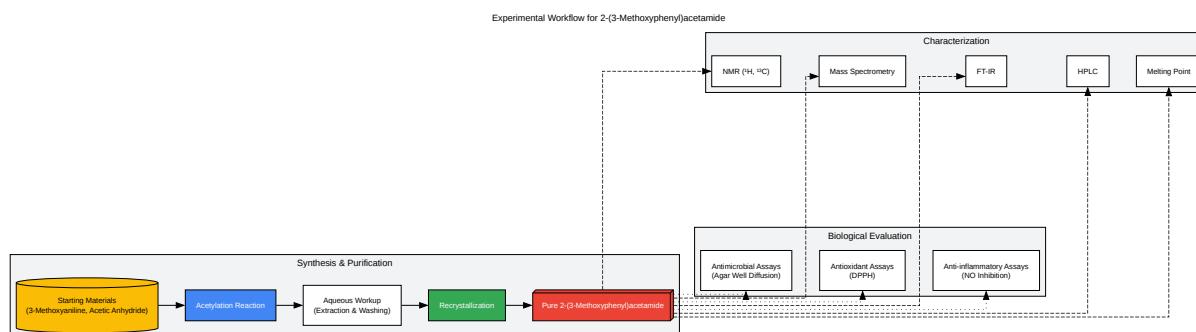
- Stock solution of **2-(3-Methoxyphenyl)acetamide** in a suitable solvent
- Positive control (e.g., a known inhibitor of NO production)
- Cell viability assay kit (e.g., MTT)

Procedure:

- Seed the macrophage cells in a 96-well plate and allow them to adhere.
- Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
- Induce inflammation by adding LPS to the wells (except for the negative control).
- Incubate the cells for an appropriate time (e.g., 24 hours).
- Collect the cell culture supernatant to measure NO production using the Griess reagent.
- Measure the absorbance at the appropriate wavelength.
- Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
- Calculate the percentage of NO inhibition and determine the IC_{50} value.

Workflow and Mechanistic Diagrams

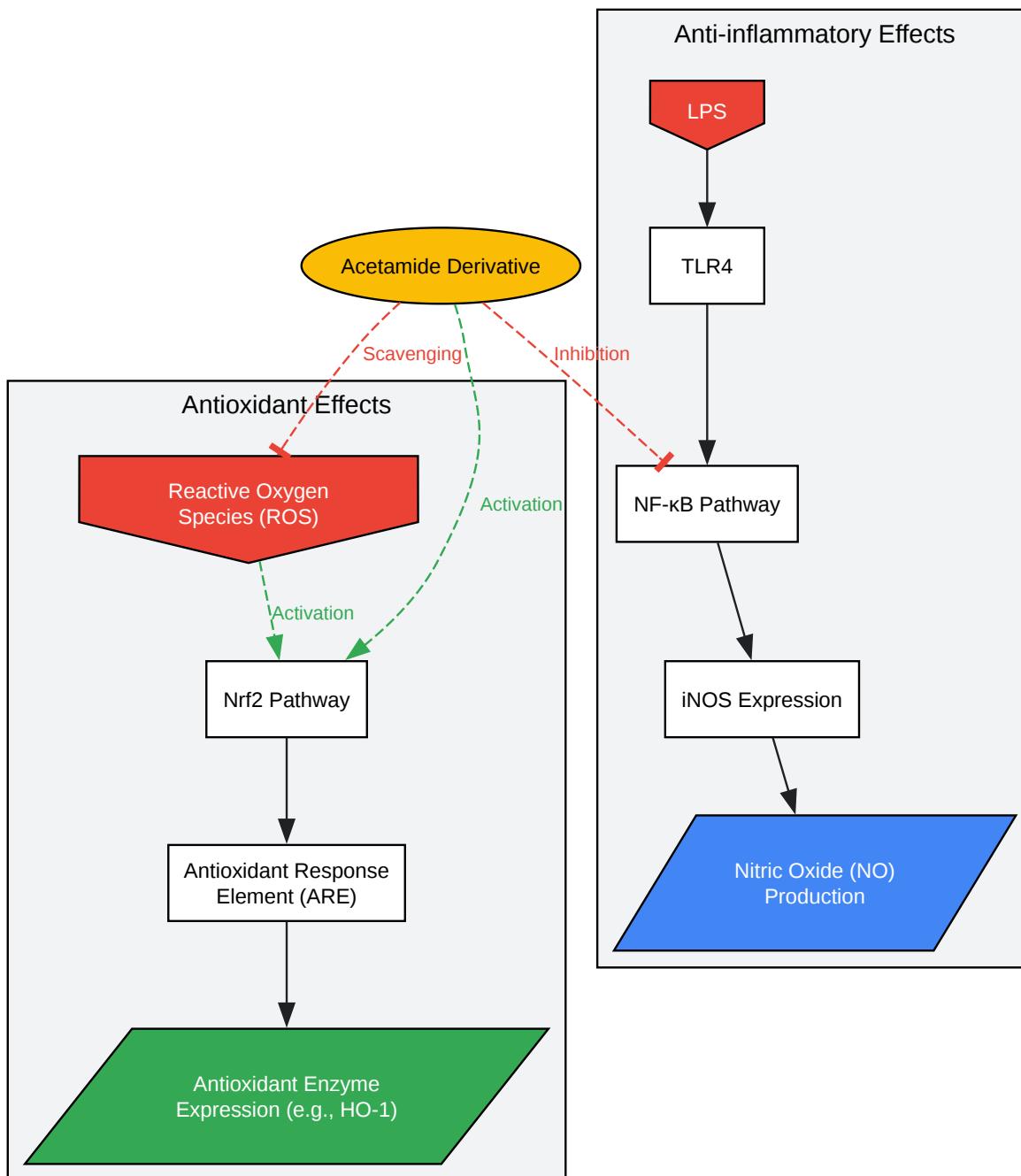
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and evaluation of **2-(3-Methoxyphenyl)acetamide** and a conceptual diagram of potential signaling pathways that could be modulated by acetamide derivatives.



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Caption: Experimental workflow for the synthesis, purification, characterization, and potential biological evaluation of **2-(3-Methoxyphenyl)acetamide**.

Potential Signaling Pathways Modulated by Acetamide Derivatives

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Caption: Conceptual diagram of potential signaling pathways that may be modulated by acetamide derivatives to exert anti-inflammatory and antioxidant effects.

Conclusion

2-(3-Methoxyphenyl)acetamide is a chemical compound with a clear role as a synthetic intermediate. While specific data on its biological activities are not extensively documented, its structural class suggests potential as an antimicrobial, antioxidant, and anti-inflammatory agent. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of **2-(3-Methoxyphenyl)acetamide**. The detailed protocols and conceptual diagrams are intended to facilitate further investigation into this and related compounds, potentially leading to the development of new therapeutic agents or other valuable chemical products. It is important to reiterate that the biological activities described are based on the broader class of acetamide derivatives and require specific experimental validation for **2-(3-Methoxyphenyl)acetamide**.

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